molecular formula C11H7NO2 B1627441 2-(4-Isocyanatophenyl)furan CAS No. 859850-66-1

2-(4-Isocyanatophenyl)furan

Cat. No.: B1627441
CAS No.: 859850-66-1
M. Wt: 185.18 g/mol
InChI Key: VSHIYROPEPGJND-UHFFFAOYSA-N
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Description

2-(4-Isocyanatophenyl)furan (CAS No. 859850-66-1) is a heterocyclic compound featuring a furan ring substituted at the 2-position with a phenyl group bearing an isocyanate (–NCO) moiety at the para position. Its molecular formula is C₁₁H₇NO₂, with an average molecular mass of 185.18 g/mol. The isocyanate group confers high reactivity, enabling its use in polymer chemistry (e.g., polyurethanes) and as a precursor for bioactive molecules .

Properties

IUPAC Name

2-(4-isocyanatophenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c13-8-12-10-5-3-9(4-6-10)11-2-1-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIYROPEPGJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594483
Record name 2-(4-Isocyanatophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-66-1
Record name 2-(4-Isocyanatophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isocyanatophenyl)furan typically involves the reaction of 4-nitrophenylfuran with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to yield the desired isocyanate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with phosgene .

Chemical Reactions Analysis

Scientific Research Applications

2-(4-Isocyanatophenyl)furan has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(4-Methoxyphenyl)furan (CAS No. 17113-31-4): Structure: Replaces the isocyanate group with a methoxy (–OCH₃) substituent. Properties: Lacks the reactive –NCO group, reducing its utility in polymerization but retaining bioactivity. Studies highlight its role as a ligand for metal ions and in natural product synthesis . Applications: Used in pharmacological research due to furan’s bioactive profile, including antimicrobial and anti-inflammatory properties .

4-(Dimethylamino)phenyl Isocyanate (CAS No. N/A): Structure: Retains the phenyl isocyanate core but substitutes the furan ring with a dimethylamino (–N(CH₃)₂) group. Properties: The electron-donating –N(CH₃)₂ group alters reactivity, favoring nucleophilic additions. It is used in dye synthesis and as a crosslinker in specialty polymers .

2-(3-Oxo-3-phenylprop-1-enyl)furan (CAS No. 717-21-5): Structure: Features a conjugated enone system (C=O and C=C) attached to the furan ring. Toxicity: A high toxicity threshold (HTFOEL: 1 ppb) was established based on hepatic effects in rodent studies, suggesting substituted furans require stringent safety evaluations .

Reactivity and Stability

  • 2-(4-Isocyanatophenyl)furan exhibits higher reactivity than methoxy or hydrocarbon-substituted analogs due to the electrophilic –NCO group. This makes it prone to hydrolysis (forming ureas) and reactive toward alcohols or amines .
  • 2-(4-Fluorophenyl)acetyl Isocyanate (CAS No. 864441-28-1): The electron-withdrawing fluorine atom enhances –NCO stability but reduces furan’s electron density, limiting its ligand capabilities compared to this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Key Structural Features Applications/Toxicity Insights
This compound 859850-66-1 C₁₁H₇NO₂ Furan + phenyl–NCO Polymer synthesis, drug intermediates
2-(4-Methoxyphenyl)furan 17113-31-4 C₁₁H₁₀O₂ Furan + phenyl–OCH₃ Bioactive ligand, natural products
2-(3-Oxo-3-phenylprop-1-enyl)furan 717-21-5 C₁₃H₁₀O₂ Furan + conjugated enone High toxicity (1 ppb HTFOEL)
4-(Dimethylamino)phenyl Isocyanate N/A C₉H₁₀N₂O Phenyl–NCO + –N(CH₃)₂ Dye synthesis, polymer crosslinking

Biological Activity

2-(4-Isocyanatophenyl)furan is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C11H8N2O
Molecular Weight: 188.19 g/mol

The compound features a furan ring substituted with an isocyanate group and a phenyl group, which contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Nucleophiles: The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially leading to modifications that alter protein function.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Anticancer Potential: Research indicates that derivatives of isocyanates can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth .

Antimicrobial Activity

A study conducted on various isocyanate derivatives, including this compound, demonstrated significant antimicrobial effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating the effectiveness of the compound in inhibiting bacterial growth.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
S. aureus16
P. aeruginosa64

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing promising results.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
A54930Cell cycle arrest and apoptosis

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A recent investigation focused on the use of this compound as a potential treatment for bacterial infections. The study involved testing the compound against antibiotic-resistant strains, highlighting its potential as an alternative therapeutic agent.
  • Case Study on Cancer Treatment:
    Another study explored the effects of this compound on tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound may have therapeutic potential in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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